molecular formula C26H44O4 B7812491 Ethyl deoxycholate

Ethyl deoxycholate

Cat. No.: B7812491
M. Wt: 420.6 g/mol
InChI Key: ZFVNCIMEWULGEX-VAYUFCLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and intricate cyclopenta[a]phenanthrene framework. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate typically involves multi-step organic synthesis. The process begins with the preparation of the cyclopenta[a]phenanthrene core, followed by the introduction of hydroxyl groups and the ethyl ester moiety. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure the selective formation of the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like PCC or Jones reagent.

    Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in acetone)

    Reduction: LiAlH4 (Lithium aluminum hydride), NaBH4 (Sodium borohydride)

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its multiple chiral centers and hydroxyl groups suggest that it may interact with biological targets in a stereospecific manner, making it a candidate for drug discovery and development.

Medicine

In medicine, ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for applications in materials science and chemical engineering.

Mechanism of Action

The mechanism of action of ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate involves its interaction with molecular targets in a stereospecific manner. The compound’s hydroxyl groups and ester moiety allow it to form hydrogen bonds and other interactions with biological molecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s stereochemistry.

Comparison with Similar Compounds

Similar Compounds

  • ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoate
  • ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)hexanoate

Uniqueness

The uniqueness of ®-Ethyl 4-((3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate lies in its specific stereochemistry and the presence of the pentanoate ester group. These features distinguish it from similar compounds and contribute to its unique chemical and biological properties.

Properties

IUPAC Name

ethyl (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O4/c1-5-30-24(29)11-6-16(2)20-9-10-21-19-8-7-17-14-18(27)12-13-25(17,3)22(19)15-23(28)26(20,21)4/h16-23,27-28H,5-15H2,1-4H3/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVNCIMEWULGEX-VAYUFCLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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